molecular formula C18H12N4O3S B2912644 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide CAS No. 361481-88-1

2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Cat. No.: B2912644
CAS No.: 361481-88-1
M. Wt: 364.38
InChI Key: BYJIHQAEXLZORT-UHFFFAOYSA-N
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Description

2-(1,3-Dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a synthetic organic compound designed for advanced pharmaceutical and medicinal chemistry research. It features a hybrid structure combining a phthalimide (1,3-dioxoisoindoline) moiety, an acetamide linker, and a 4-(pyridin-4-yl)thiazol-2-yl group. This molecular architecture is characteristic of scaffolds investigated for their potential biological activities. Compounds incorporating the 2-(1,3-dioxoisoindolin-2-yl)acetamide group have been studied for their central nervous system (CNS) effects. Specifically, closely related derivatives have demonstrated potent anticonvulsant properties in experimental models, showing protection against maximal electroshock seizure (MES) tests, which indicates an ability to inhibit the seizure spread . The inclusion of the thiazole ring, a privileged structure in medicinal chemistry, further enhances the compound's potential to interact with various biological targets. The presence of the pyridine ring adds a hydrogen-bond accepting site, which can be critical for binding to enzymatic targets and improving pharmacokinetic properties. Researchers may find this compound valuable as a building block for synthesizing novel derivatives or as a pharmacological tool for probing biological systems, particularly in neurology and oncology research. The product is provided for non-human research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3S/c23-15(9-22-16(24)12-3-1-2-4-13(12)17(22)25)21-18-20-14(10-26-18)11-5-7-19-8-6-11/h1-8,10H,9H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJIHQAEXLZORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core isoindolinone structure This can be achieved through the cyclization of an appropriate diketone precursor under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The dioxoisoindolinyl group can be further oxidized to introduce additional functional groups.

  • Reduction: Reduction reactions can be employed to modify the pyridinyl or thiazolyl groups.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the thiazolyl or pyridinyl rings.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogenation with palladium on carbon or other reducing agents.

  • Substitution reactions could employ nucleophiles like amines or halides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Potential Applications

The potential applications of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide are diverse:

  • Medicinal Chemistry: Due to its unique structural features, the compound is being explored for potential use in developing new therapeutic agents.
  • Anticancer Properties: Preliminary studies suggest that it exhibits significant biological activity, particularly in the realm of anticancer properties.
  • Antimicrobial Properties: Preliminary studies suggest that it exhibits significant biological activity, particularly in the realm of antimicrobial properties.

Interaction Studies

Interaction studies are crucial for understanding how this compound affects biological systems. Preliminary investigations may focus on:

  • Quantifying interactions
  • Biological effects

Such studies often employ techniques like molecular docking simulations and in vitro assays to quantify interactions and biological effects.

Structural Comparison

Several compounds share structural features with this compound:

Compound NameStructural FeaturesBiological Activity
2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazolidin-3-yl)acetamideIsoindoline and thiazolidineAnticonvulsant activity
1,2,4-Triazole derivativesTriazole ring systemAntimicrobial and anticancer properties
Thiazole-based compoundsThiazole ring with various substitutionsAntimicrobial properties

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Table 1: Comparison with Thiazole-Triazole Acetamides

Compound Thiazole Substituent Spacer Group Molecular Weight Key Activity
Target Compound 4-(Pyridin-4-yl) Phthalimide 393.42 Unknown
9c 4-Bromophenyl Benzodiazolyl-Triazole 546.46 Docking with α-glucosidase

Piperazine-Linked Thiazole Acetamides

Piperazine derivatives like 13–18 (e.g., 15 : 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide) exhibit:

  • Structural Variation : A piperazine ring replaces the phthalimide group.

Table 2: Piperazine vs. Phthalimide Derivatives

Compound Core Structure Molecular Weight Target Activity
Target Compound Phthalimide-Thiazole 393.42 Unknown
15 Piperazine-Thiazole 410.51 MMPs Anti-inflammatory

Coumarin-Linked Thiazole Acetamides

Compounds like 5 and 13 (e.g., 13: 2-((2,4-dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide) incorporate coumarin instead of phthalimide:

  • Structural Impact : The coumarin’s fused benzopyrone system enhances fluorescence and π-stacking but reduces planarity compared to phthalimide.
  • Activity : These derivatives are potent α-glucosidase inhibitors (IC₅₀ values in µM range), suggesting the acetamide-thiazole scaffold’s versatility .

Table 3: Coumarin vs. Phthalimide Hybrids

Compound Aromatic System Molecular Weight Activity (IC₅₀)
Target Compound Phthalimide 393.42 Not reported
13 Coumarin 446.30 α-Glucosidase inhibition

Sulfathiazole and Benzimidazole Derivatives

Compounds 2b and 2e (e.g., 2e : 2-(5-methoxybenzimidazol-2-yl)-N-[4-(N-(thiazol-2-yl)sulfamoyl)phenyl]acetamide) highlight:

  • Heterocycle Replacement : Benzimidazole or sulfathiazole groups replace phthalimide.
  • Activity : 2e inhibits MMP-9 and cathepsin D/L, indicating the acetamide-thiazole core’s applicability in protease inhibition .

Key Structural and Functional Insights

Role of the Phthalimide Group : The planar phthalimide moiety in the target compound may improve crystallinity and binding to aromatic enzyme pockets compared to coumarin or piperazine derivatives .

Thiazole Substituent Effects : Pyridinyl-thiazole derivatives (e.g., 2-(3-methoxyphenyl)-N-[4-(pyridin-4-yl)thiazol-2-yl]acetamide , PDB: 4KK ) show enhanced hydrogen bonding due to the pyridine’s nitrogen, unlike bromophenyl or methoxyphenyl groups .

Synthetic Flexibility: The target compound’s synthesis aligns with phthalimide-based protocols , whereas triazole or coumarin hybrids require CuAAC or Knoevenagel condensations .

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR), focusing on its therapeutic implications.

Structural Overview

The compound features a complex structure that includes:

  • 1,3-dioxoisoindoline core : This moiety is known for its diverse biological activities.
  • Pyridine and thiazole rings : These heterocycles can enhance the compound's interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have introduced greener synthesis methods, including ultrasound-assisted techniques that utilize aqueous environments to minimize toxic solvents. The general synthetic route can be summarized as follows:

  • Formation of the isoindoline core .
  • Introduction of the pyridine and thiazole substituents .
  • Acetylation to yield the final product .

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of this compound were evaluated against various cancer cell lines. A notable study reported the cytotoxic effects of phthalimide-based inhibitors on cancerous cells, suggesting potential applications in cancer therapy .

Cell Line IC50 (µM) Activity
K5625.0High sensitivity
HCT1510.0Moderate sensitivity
SK-MEL-515.0Low sensitivity

Anticonvulsant Activity

In a related study, derivatives were synthesized and tested for anticonvulsant activity using models like the maximal electroshock seizure (MES) test. All tested compounds showed protective effects against seizures, indicating their potential as anticonvulsants .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of 15-lipoxygenase : This enzyme plays a crucial role in the metabolism of arachidonic acid and is implicated in various inflammatory processes and cancer progression .
  • Interaction with apurinic/apyrimidinic endonuclease 1 (APE1) : Compounds targeting APE1 have shown promise in enhancing the efficacy of chemotherapeutic agents by overcoming resistance mechanisms in tumor cells .

Study on Anticancer Activity

A comprehensive study evaluated the anticancer effects of a series of derivatives derived from this compound against a panel of cancer cell lines representing different types of cancers. The results indicated varying degrees of cytotoxicity, with leukemia cells exhibiting the highest sensitivity .

Evaluation of Anticonvulsant Effects

Another study focused on synthesizing acetamide derivatives and assessing their anticonvulsant properties through behavioral tests in mice. The results demonstrated significant protection against induced seizures, highlighting their potential therapeutic applications in epilepsy management .

Q & A

Basic Research Questions

Q. What is the standard synthetic route for 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide?

  • Methodological Answer : The compound is synthesized via condensation reactions. A typical procedure involves refluxing 1-(1,3-dioxoisoindolin-2-yl)thiourea with N-arylmaleimide derivatives in glacial acetic acid for 2 hours. Reaction progress is monitored via TLC, followed by cooling, filtration, and recrystallization from ethanol or water . For thiazole ring formation, intermediates like 2-aminothiazol-4(5H)-one may be reacted with aryl aldehydes in acetic acid under sodium acetate catalysis .

Q. How is the compound characterized to confirm purity and structure?

  • Methodological Answer : Characterization includes:

  • Melting Point : Determined via capillary tube method.
  • Spectroscopy : ¹H/¹³C NMR and IR confirm functional groups (e.g., C=O at ~1700 cm⁻¹ for isoindolinone).
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S content (e.g., deviations <0.3% validate purity) .
  • X-ray Crystallography : Resolves stereochemistry (e.g., hydrogen bonding in carbohydrazide derivatives) .

Q. What solvents and catalysts are optimal for its synthesis?

  • Methodological Answer :

  • Solvents : Glacial acetic acid (reflux) for cyclization , ethanol for recrystallization .
  • Catalysts : Sodium acetate accelerates Schiff base formation in thiazole derivatives .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for higher yields?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers. ICReDD’s integrated approach combines computational reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent polarity, temperature) and reducing trial-and-error cycles . For example, docking studies in identified substituent effects on binding affinity, guiding synthesis priorities.

Q. How do structural modifications (e.g., aryl substituents) influence biological activity?

  • Methodological Answer :

  • SAR Studies : Replace the pyridinyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. shows 4-bromophenyl (9c) enhances binding vs. 4-methylphenyl (9d) in docking models .
  • Activity Assays : Test modified derivatives against target enzymes (e.g., acetylcholinesterase inhibition via Ellman’s method) .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Control Experiments : Verify assay conditions (e.g., pH, solvent DMSO% ≤1% to avoid cytotoxicity).
  • Structural Validation : Re-characterize disputed batches via HPLC-MS to confirm integrity.
  • Meta-Analysis : Cross-reference studies (e.g., notes thiazoles’ broad activity; conflicting results may arise from assay-specific parameters like cell line selection) .

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